Cas no 22699-70-3 (1-(3-ethylphenyl)ethan-1-one)
1-(3-ethylphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Ethylphenyl)ethanone
- 1-(3-Ethylphenyl)ethan-1-one
- 3'-ETHYLACETOPHENONE
- 3-Ethylacetophenone
- m-Ethylacetophenone
- 1-(3-ethyl-phenyl)-ethanone
- 1-acetyl-3-ethylbenzene
- m-C2H5C6H4C(O)CH3
- m-Acetyl ethyl benzene
- PS-5477
- AKOS006228241
- DTXSID20177223
- FT-0605623
- SCHEMBL334537
- Acetophenone, 3-ethyl-
- MFCD00009660
- Ethanone,1-(3-ethylphenyl)-
- methylacetophenon
- NS00010756
- CHEBI:194773
- Ethanone, 1-(3-ethylphenyl)-
- CL9636
- CS-0207257
- EN300-1827755
- 22699-70-3
- A816315
- DB-045969
- STL556710
- BBL102901
- 1-(3-ethylphenyl)ethan-1-one
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- MDL: MFCD00009660
- Inchi: 1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3
- InChI Key: ZRYRILAFFDKOPB-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CC=CC(=C1)CC
Computed Properties
- Exact Mass: 148.08900
- Monoisotopic Mass: 148.088815
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1
Experimental Properties
- Density: 0.963
- Melting Point: Not available
- Boiling Point: 114-118 ºC (15 mmHg)
- Flash Point: 92.4°C
- Refractive Index: 1.507
- PSA: 17.07000
- LogP: 2.45160
- Vapor Pressure: 38.3±0.2 mmHg at 25°C
1-(3-ethylphenyl)ethan-1-one Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: R20/22;R36/37/38
- Safety Instruction: S23-S26-S36/37/39
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Hazardous Material Identification:
- Safety Term:S23;S26;S36/37/39
- Risk Phrases:R20/22; R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-ethylphenyl)ethan-1-one Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-(3-ethylphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019117964-1g |
1-(3-Ethylphenyl)ethanone |
22699-70-3 | 95% | 1g |
$165.68 | 2023-09-02 | |
| Alichem | A019117964-5g |
1-(3-Ethylphenyl)ethanone |
22699-70-3 | 95% | 5g |
$447.86 | 2023-09-02 | |
| Alichem | A019117964-10g |
1-(3-Ethylphenyl)ethanone |
22699-70-3 | 95% | 10g |
$691.85 | 2023-09-02 | |
| Fluorochem | 226299-1g |
1-(3-Ethylphenyl)ethanone |
22699-70-3 | 95% | 1g |
£116.00 | 2022-02-28 | |
| Fluorochem | 226299-10g |
1-(3-Ethylphenyl)ethanone |
22699-70-3 | 95% | 10g |
£524.00 | 2022-02-28 | |
| TRC | B434088-50mg |
3'-Ethylacetophenone |
22699-70-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B434088-100mg |
3'-Ethylacetophenone |
22699-70-3 | 100mg |
$ 70.00 | 2023-09-08 | ||
| TRC | B434088-500mg |
3'-Ethylacetophenone |
22699-70-3 | 500mg |
$ 100.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E914320-1g |
3-Ethylacetophenone |
22699-70-3 | 98% | 1g |
¥950.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E914320-250mg |
3-Ethylacetophenone |
22699-70-3 | 98% | 250mg |
¥378.00 | 2022-01-10 |
1-(3-ethylphenyl)ethan-1-one Suppliers
1-(3-ethylphenyl)ethan-1-one Related Literature
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1. 960. The interaction of alkylbenzenes with excess of Friedel–Crafts acetylating agentG. Baddeley,E. Wrench J. Chem. Soc. 1956 4943
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2. NotesJ. W. Cook,Leon Hunter,R. Schoental,A. Audsley,F. R. Goss,G. Baddeley,W. R. Boon,G. R. Clemo,H. Koeing,D. H. R. Barton,G. A. Schmeidler,Herbert H. Hodgson,John Ratcliffe J. Chem. Soc. 1949 S228
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G. Baddeley J. Chem. Soc. 1944 232
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Michèle Marty,Ph. Buu-Ho?,P. Jacquignon J. Chem. Soc. 1961 384
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5. 322. Some homologues of resorcinolRobert Robinson,R. C. Shah J. Chem. Soc. 1934 1491
Additional information on 1-(3-ethylphenyl)ethan-1-one
Introduction to 1-(3-ethylphenyl)ethan-1-one (CAS No. 22699-70-3)
1-(3-ethylphenyl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 22699-70-3, is an organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This ketone derivative features a phenyl ring substituted with an ethyl group at the 3-position, making it a structurally interesting molecule with potential applications in medicinal chemistry and material science. The compound's molecular formula, C10H12O, reflects its composition as a ten-carbon ketone with an oxygen atom bridging two carbon chains.
The synthesis of 1-(3-ethylphenyl)ethan-1-one typically involves the condensation of 3-ethylbenzaldehyde with acetone in the presence of a suitable catalyst, such as sodium ethoxide or p-toluenesulfonic acid. This reaction follows the principles of aldol condensation or cross-coupling strategies, depending on the reaction conditions. The resulting ketone can be further functionalized to produce more complex derivatives, which may exhibit enhanced biological activity or unique material properties.
In recent years, 1-(3-ethylphenyl)ethan-1-one has been studied for its potential role in drug discovery and development. Its structural motif, combining a phenyl ring with an ethyl substituent and a ketone group, resembles several bioactive molecules found in natural products and synthetic drugs. Researchers have explored its derivatives as intermediates for antifungal, anti-inflammatory, and even anticancer agents. The compound's ability to act as a scaffold for further chemical modifications makes it a valuable building block in medicinal chemistry.
One of the most compelling aspects of 1-(3-ethylphenyl)ethan-1-one is its versatility in synthetic chemistry. The presence of both aromatic and aliphatic functional groups allows for diverse reactions, including nucleophilic addition, oxidation, and reduction processes. These reactions can be tailored to introduce additional substituents or alter the electronic properties of the molecule, thereby fine-tuning its biological activity. For instance, researchers have reported the use of this compound in the synthesis of chiral auxiliaries and ligands for asymmetric catalysis, highlighting its importance beyond simple pharmaceutical applications.
The pharmacological potential of 1-(3-ethylphenyl)ethan-1-one has been further investigated through computational modeling and experimental studies. Computational methods such as molecular docking have been employed to predict how this compound might interact with biological targets like enzymes and receptors. These studies suggest that derivatives of 1-(3-ethylphenyl)ethan-1-one could modulate pathways involved in pain perception, neurotransmitter release, and immune response. While these findings are still preliminary, they underscore the compound's promise as a lead structure for future drug development.
From a material science perspective, 1-(3-ethylphenyl)ethan-1-one has also been explored for its properties as a precursor to liquid crystals and organic semiconductors. The rigid aromatic core combined with flexible aliphatic chains makes it a candidate for materials that require precise control over molecular orientation and electronic conductivity. Recent advances in polymer chemistry have demonstrated how this compound can be incorporated into conjugated polymers used in organic light-emitting diodes (OLEDs) and photovoltaic cells. Such applications leverage the compound's ability to form stable π-conjugated systems, which are essential for efficient charge transport in electronic devices.
The environmental impact of synthesizing and using 1-(3-ethylphenyl)ethan-1-one is another area of growing interest. Green chemistry principles have guided efforts to develop more sustainable synthetic routes, minimizing waste and reducing reliance on hazardous reagents. For example, catalytic methods using recyclable ligands or microwave-assisted synthesis have been investigated to improve efficiency. These approaches not only enhance the economic viability of producing 1-(3-ethylphenyl)ethan-1-one but also align with broader efforts to make chemical manufacturing more environmentally responsible.
In conclusion, 1-(3-ethylphenyl)ethan-1-one (CAS No. 22699-70-3) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse synthetic transformations, making it a versatile scaffold for drug discovery. Additionally, its applications in advanced materials highlight its importance beyond traditional medicinal chemistry contexts. As research continues to uncover new uses for this molecule, 1-(3-ethylphenyl)ethan-1-one is poised to remain at the forefront of scientific innovation.
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